molecular formula C36H28O16 B192531 [(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate CAS No. 28543-07-9

[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Cat. No. B192531
CAS RN: 28543-07-9
M. Wt: 716.6 g/mol
InChI Key: AATSUYYYTHJRJO-RZYARBFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theaflavin-3-gallate, also known as TF2B, belongs to the class of organic compounds known as flavan-3-ols. These are flavans that bear and hydroxyl group at position 3 (B ring), but not at position 4. Theaflavin-3-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, theaflavin-3-gallate is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Antiviral Research

This compound has shown potential to inhibit multiple targets of SARS-CoV-2 , suggesting its application in antiviral research. It could be particularly useful for developing treatments for COVID-19 by targeting key proteins such as ACE2 and Mpro.

Nutraceutical Applications

Flavonoids are increasingly being recognized for their roles as nutraceuticals . This compound could be explored for its health benefits when included in dietary supplements.

Pharmaceutical Development

Due to their anti-inflammatory and anti-carcinogenic properties , flavonoids like this compound are valuable in pharmaceutical development for creating new medications.

Plant Signaling Molecules

Flavonoids serve as signal molecules within plants and between plants and other organisms . This compound could be significant in agricultural research to enhance plant growth or resistance.

Antioxidative Properties

Flavonoids can reduce free radicals and protect against oxidative stress . This compound’s antioxidative properties make it a candidate for research into diseases caused by oxidative stress.

Hepatoprotective Effects

The hepatoprotective activities associated with flavonoids suggest that this compound could be used in liver protection studies .

Cardiovascular Protection

With cardio-protective effects noted in flavonoids , this compound may have applications in cardiovascular disease research.

Anti-inflammatory and Anticancer Activities

The anti-inflammatory and anticancer activities of flavonoids are well-documented . This compound could be part of oncology studies focusing on natural compounds as potential cancer treatments.

properties

CAS RN

28543-07-9

Product Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C36H28O16

Molecular Weight

716.6 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C36H28O16/c37-15-6-20(39)17-10-25(44)34(50-26(17)8-15)13-1-12-2-19(30(45)33(48)29(12)32(47)24(43)3-13)35-28(11-18-21(40)7-16(38)9-27(18)51-35)52-36(49)14-4-22(41)31(46)23(42)5-14/h1-9,25,28,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t25-,28-,34-,35-/m1/s1

InChI Key

AATSUYYYTHJRJO-RZYARBFNSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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